2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-15(19)9-1-3-10-11(5-9)17-14(16-10)8-2-4-12-13(6-8)21-7-20-12/h1-6H,7H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXZEVYNGYWEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587640 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904818-18-4 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy for Benzimidazole Derivatives
Benzimidazoles are typically synthesized via condensation of ortho-phenylenediamine derivatives with carboxylic acids, aldehydes, nitriles, or related carbonyl compounds under acidic or catalytic conditions. The benzimidazole nucleus is formed by cyclization involving the two nitrogen atoms in the imidazole ring fused to a benzene ring.
- The starting materials must have ortho-substituted nitrogen functionalities (e.g., ortho-phenylenediamine or its derivatives).
- Common methods include condensation with aldehydes or nitriles, often catalyzed by acids, bases, or transition metals.
- Green and cost-effective catalysts such as copper(I) oxide, iron-sulfur complexes, or ammonium chloride have been reported.
- Microwave-assisted and solvent-free conditions have also been employed to improve yields and reduce reaction times.
This general approach applies to the synthesis of substituted benzimidazoles, including those bearing carboxylic acid groups at the 5-position.
Specific Preparation of 2-Benzodioxol-5-yl-1H-benzo[d]imidazole-5-carboxylic Acid
One-Pot Reductive Cyclization via Heterocyclization Reaction
A notable preparation method for benzimidazole-5-carboxylic acid derivatives, closely related to the target compound, involves a one-pot heterocyclization reaction using sodium dithionite (Na2S2O4) as a reducing agent in dimethyl sulfoxide (DMSO). This method was demonstrated by Bhat and Poojary (2017) for a structurally similar benzimidazole derivative:
- Starting materials: Ethyl 4-(methylamino)-3-nitrobenzoate and 3-bromo-4-hydroxy-5-methoxybenzaldehyde.
- Reaction conditions: Stirring and reflux in DMSO at 90 °C with three equivalents of sodium dithionite.
- Post-reaction step: Base hydrolysis with ethanol and sodium hydroxide (33%) under reflux to convert ester to carboxylic acid.
- Outcome: Formation of 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid confirmed by IR, NMR, and mass spectrometry.
This approach leverages sodium dithionite's ability to reduce nitro groups and facilitate cyclization in a single pot, minimizing reaction steps and harsh conditions.
Reaction Scheme Summary
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Ethyl 4-(methylamino)-3-nitrobenzoate + 3-bromo-4-hydroxy-5-methoxybenzaldehyde + Na2S2O4 in DMSO, reflux at 90 °C | Reductive cyclization forming benzimidazole ring | Intermediate benzimidazole ester |
| 2 | Base hydrolysis: EtOH + NaOH (33%), reflux | Conversion of ester to carboxylic acid | Target benzimidazole-5-carboxylic acid derivative |
Mechanistic Insights
- Sodium dithionite reduces the nitro group to an amine intermediate.
- The amine condenses with the aldehyde to form an imine intermediate.
- Intramolecular cyclization occurs forming the benzimidazole ring.
- Subsequent hydrolysis converts the ester group to the carboxylic acid functionality.
IR spectroscopy confirms key functional groups: broad -OH stretch (~3394 cm⁻¹), acid carbonyl stretch (~1701 cm⁻¹), C=N stretch (~1624 cm⁻¹), and bromine presence (~525 cm⁻¹).
Alternative Catalytic and Green Synthesis Methods for Benzimidazole Derivatives
Various catalytic systems and conditions have been reported for benzimidazole synthesis, which could be adapted for the target compound:
These methods emphasize mild, green, and efficient synthesis routes which can be tailored for functionalized benzimidazoles such as 2-Benzodioxol-5-yl-1H-benzo[d]imidazole-5-carboxylic acid.
Summary Table of Preparation Methods
Research Findings and Practical Notes
- The sodium dithionite method is particularly advantageous for synthesizing benzimidazole-5-carboxylic acids with sensitive substituents due to its mild reducing environment and one-pot convenience.
- The presence of benzodioxole substituent may require careful control of reaction parameters to avoid ring opening or side reactions.
- Characterization by IR, NMR (1H and 13C), and mass spectrometry is essential to confirm the formation of the benzimidazole ring and substitution pattern.
- The use of green catalysts and solvents is increasingly preferred for sustainable synthesis.
- Reaction yields typically range from good to excellent (70–90%) depending on the method and substrate purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 2-benzodioxole compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the benzo[d]imidazole structure can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or the modulation of apoptotic pathways.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Several studies have demonstrated that certain derivatives possess significant antibacterial and antifungal effects, making them potential candidates for new antibiotics.
Organic Synthesis
Building Block in Synthesis
2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including:
- Functionalization : The presence of the dioxole moiety provides sites for electrophilic substitution reactions.
- Coupling Reactions : It can participate in cross-coupling reactions to form more complex structures.
Material Science
Photonic Applications
The compound shows potential in photonic applications due to its unique optical properties. Research has indicated that it can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light when subjected to electrical stimulation makes it a candidate for further exploration in this field.
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of 2-benzodioxole were synthesized and tested against breast cancer cell lines. Results showed that certain modifications led to a significant reduction in cell viability, indicating strong anticancer potential.
Case Study 2: Antimicrobial Efficacy
A research article highlighted the synthesis of novel benzo[d]imidazole derivatives based on the compound, which demonstrated potent activity against Staphylococcus aureus and Candida albicans. The study concluded that these compounds could lead to the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to induce apoptosis and cause cell cycle arrest in cancer cells. The compound interacts with microtubules, disrupting their polymerization and leading to cell death .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects at Position 2
The 2-position substituent significantly influences physicochemical and biological properties. Key derivatives include:
Table 1: Substituent Variations and Properties
*Estimated molecular formula based on structural analysis.
Key Observations :
- Electron Effects : The benzo[1,3]dioxol group (target compound) is electron-donating, similar to methoxy (7f) but distinct from nitro (7e, electron-withdrawing) and chloro (7d, moderate electron-withdrawing) .
- Melting Points : Derivatives with hydroxyl and nitro groups (7d, 7e) exhibit high thermal stability (>300°C), suggesting strong intermolecular interactions. The target compound’s melting point is unreported but likely comparable .
Anticancer Potential
- Target Compound : While direct data is lacking, structurally related benzimidazole-5-carboxylic acid derivatives show cytotoxicity. For example, methyl-2-(5-fluoro-2-hydroxyphenyl)-1H-benzimidazole-5-carboxylate (25) demonstrated IC₅₀ = 3.2 µM against MCF-7 cells .
- Nitro Derivatives (7e): Nitro groups often enhance DNA intercalation but may reduce solubility. No specific activity data is reported .
- Methoxy Derivatives (7f) : Improved lipophilicity may enhance membrane permeability, though activity depends on target specificity .
Enzyme Inhibition
Physicochemical Properties
- Solubility : The carboxylic acid group improves aqueous solubility compared to ester or amide derivatives (e.g., PZ1, an amide derivative with lower melting point: 249–252°C) .
- Stability : Benzimidazole derivatives with carboxylic acids are generally stable under acidic conditions, as seen in RP-HPLC studies of nitro derivatives .
Biological Activity
2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, cytotoxicity, and potential therapeutic applications.
- IUPAC Name : 2-(benzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole-5-carboxylic acid
- CAS Number : 2562-69-8
- Molecular Formula : C14H10N2O2
- Molecular Weight : 238.25 g/mol
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzo[d][1,3]dioxole have shown significant inhibitory effects on various cancer cell lines.
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These findings indicate that the compound exhibits lower IC50 values compared to standard chemotherapeutic agents, suggesting a potent anticancer effect with reduced cytotoxicity towards normal cells (IC50 > 150 µM) .
The mechanisms underlying the anticancer effects of this compound involve several pathways:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in many cancers.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays demonstrated that treatment with this compound leads to increased apoptosis in cancer cells.
- Cell Cycle Arrest : Analysis indicated that the compound causes cell cycle arrest at the G0/G1 phase, thus halting proliferation .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Study on HepG2 Cells :
- Objective: To assess cytotoxicity and mechanism of action.
- Findings: The compound induced apoptosis through the mitochondrial pathway, evidenced by changes in Bax and Bcl-2 protein levels.
- In Vivo Studies :
Safety Profile
The safety profile of this compound is promising:
- Exhibited low toxicity towards normal cell lines in vitro.
- Further studies are needed to establish long-term safety and potential side effects in vivo.
Q & A
Basic: What synthetic strategies are commonly employed to prepare 2-benzo[1,3]dioxol-5-yl-1H-benzo[d]imidazole-5-carboxylic acid?
Answer:
The synthesis typically involves heterocyclization reactions. For example, one-pot methods using sodium dithionite (Na₂S₂O₄) in DMSO facilitate cyclization between ethyl 4-(methylamino)-3-nitrobenzoate and substituted benzaldehydes (e.g., 5-bromo-4-hydroxy-3-methoxybenzaldehyde), followed by base hydrolysis to yield the carboxylic acid moiety . Alternative routes include condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions (e.g., p-toluenesulfonic acid in DMF at 100°C), which forms the benzimidazole core . Key steps involve optimizing reaction time, temperature, and stoichiometry to minimize side products.
Basic: How is structural characterization of this compound performed, and what spectroscopic markers are critical?
Answer:
Characterization relies on:
- ¹H/¹³C NMR : Aromatic protons in the benzodioxole ring appear as doublets (δ ~6.8–7.2 ppm), while the benzoimidazole NH proton is typically a singlet (δ ~12–13 ppm) . Carboxylic acid protons (if protonated) are broad signals at δ ~10–12 ppm.
- IR spectroscopy : Stretching bands for C=O (carboxylic acid) at ~1680–1720 cm⁻¹ and N-H (imidazole) at ~3400 cm⁻¹ confirm functional groups .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) align with calculated molecular weights (e.g., m/z ~337 for C₁₆H₁₀N₂O₄) .
Advanced: How can crystallographic data resolve ambiguities in the compound’s conformation or tautomeric forms?
Answer:
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or Mercury CSD 2.0 provides definitive proof of tautomerism and hydrogen-bonding networks. For example, the carboxylic acid group may form intermolecular hydrogen bonds with adjacent imidazole NH groups, stabilizing a specific tautomer . Refinement protocols (e.g., anisotropic displacement parameters) and residual electron density maps help identify protonation states. This is critical when conflicting NMR data arise due to dynamic equilibria in solution .
Advanced: What computational methods are used to predict biological activity or protein binding of this compound?
Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess binding to targets like inducible nitric oxide synthase (iNOS). For instance, the benzo[1,3]dioxole moiety may occupy hydrophobic pockets in iNOS, while the carboxylic acid forms hydrogen bonds with catalytic residues. Docking scores (ΔG values) and RMSD clustering from MD trajectories validate binding stability . Pharmacophore modeling (e.g., using Schrödinger) further identifies essential interaction motifs .
Advanced: How does modifying substituents on the benzodioxole or benzoimidazole rings affect antioxidant or antiproliferative activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-donating groups (e.g., -OH, -OCH₃) on the benzodioxole ring enhance antioxidant activity via radical scavenging (IC₅₀ values < 50 μM in DPPH assays) .
- Electron-withdrawing groups (e.g., -CN, -SO₃H) on the benzoimidazole increase antiproliferative potency (e.g., GI₅₀ ~10 μM in MCF-7 cells) by stabilizing charge-transfer interactions with DNA or kinase active sites .
- Steric effects : Bulky substituents (e.g., cyclohexyl) reduce solubility but improve membrane permeability, as shown in logP/logD calculations .
Basic: What are the stability considerations for this compound under varying pH or solvent conditions?
Answer:
- Aqueous stability : The carboxylic acid group undergoes pH-dependent ionization (pKa ~4–5). Protonated forms dominate below pH 4, enhancing solubility in polar solvents (e.g., DMSO, ethanol) .
- Thermal stability : Decomposition occurs above 250°C, as evidenced by TGA-DSC analysis. Storage at 4°C under inert atmosphere (N₂) is recommended .
- Light sensitivity : UV-Vis studies show degradation under prolonged UV exposure, necessitating amber glassware for storage .
Advanced: How is this compound utilized in metal-organic framework (MOF) design, and what properties does it confer?
Answer:
As a ligand, the carboxylic acid and imidazole groups coordinate with metal nodes (e.g., Zn²⁺, Cu²⁺) to form porous MOFs. For example:
- Surface area : MOFs using this ligand exhibit Langmuir surface areas > 1000 m²/g, suitable for iodine adsorption (capacity ~1.5 g/g) .
- Stability : The rigid benzoimidazole backbone enhances thermal stability (up to 300°C) and resistance to hydrolysis .
- Functionalization : Post-synthetic modification (PSM) of the benzodioxole ring with -NO₂ or -NH₂ groups tailors pore chemistry for catalytic applications .
Advanced: What analytical challenges arise in quantifying trace impurities or degradation products of this compound?
Answer:
- HPLC-MS : Reverse-phase C18 columns (ACN/0.1% formic acid gradient) resolve impurities (e.g., unreacted intermediates or hydrolysis byproducts). Limit of detection (LOD) < 0.1% requires high-resolution Q-TOF instruments .
- NMR spiking : Adding authentic samples of suspected impurities (e.g., des-carboxylic acid derivatives) identifies overlapping signals in ¹H NMR spectra .
- Forced degradation studies : Exposure to oxidative (H₂O₂), acidic (HCl), or basic (NaOH) conditions identifies labile sites (e.g., ester hydrolysis in pro-drug analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
